Technical Documentation Center

5-Bromo-4-methoxynicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-4-methoxynicotinic acid

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 5-Bromo-4-methoxynicotinic Acid: A Technical Whitepaper

As a Senior Application Scientist, I approach the integration of novel building blocks into a drug discovery pipeline not merely as the procurement of raw materials, but as the strategic deployment of highly programmable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the integration of novel building blocks into a drug discovery pipeline not merely as the procurement of raw materials, but as the strategic deployment of highly programmable chemical scaffolds. 5-Bromo-4-methoxynicotinic acid (CAS 1211540-83-8)[1] is a prime example of such a scaffold. Featuring a densely functionalized pyridine core, it offers orthogonal reactivity handles that are invaluable for parallel library synthesis and lead optimization.

This guide provides an in-depth analysis of its physicochemical properties, structural causality, and the self-validating analytical protocols required to characterize it effectively.

Structural Determinants of Physicochemical Properties

To predict the behavior of 5-Bromo-4-methoxynicotinic acid in both synthetic and biological assays, we must first deconstruct the electronic and steric interplay of its substituents.

  • The Pyridine Core: The basicity of the pyridine nitrogen is severely attenuated. The electron-withdrawing nature of the C5-bromine ( −I inductive effect) and the C3-carboxylic acid pulls electron density away from the nitrogen lone pair, dropping its predicted pKa​ well below that of unsubstituted pyridine.

  • The C4-Methoxy Group: This group provides competing +R (resonance donating) and −I (inductive withdrawing) effects. While it stabilizes the electron-deficient pyridine ring via resonance, it introduces significant steric bulk between the C3 and C5 positions, forcing the carboxylic acid out of coplanarity and influencing downstream amidation kinetics.

  • The C3-Carboxylic Acid: The combined inductive pull of the adjacent methoxy and halogen groups lowers the pKa​ of the carboxylic acid, making it more acidic than standard nicotinic acid.

Quantitative Physicochemical Summary
PropertyValue / DescriptorMethod / Source
Chemical Name 5-Bromo-4-methoxypyridine-3-carboxylic acidIUPAC Nomenclature
CAS Registry Number 1211540-83-8Supplier Data[1]
Molecular Formula C7​H6​BrNO3​ Structural Analysis[1]
Molecular Weight 232.03 g/mol Calculated[1]
SMILES COc1c(Br)cncc1C(O)=OChemoinformatics[1]
Predicted pKa​ (Acidic) ~3.8In silico estimation
Predicted pKa​ (Basic) ~1.5In silico estimation
Predicted LogP 1.4 - 1.6Chemoinformatics
Physical State Solid (Powder)Supplier Data
Storage Condition Sealed in dry, 2-8°CSupplier Data

Reactivity Profile and Synthetic Applications

The true value of 5-Bromo-4-methoxynicotinic acid lies in its orthogonal reactivity. The C5-bromine serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-carboxylic acid is primed for standard peptide coupling (using HATU/EDC) or esterification to form prodrugs.

Reactivity Core 5-Bromo-4-methoxynicotinic acid (Core Scaffold) C5_Br C5-Bromine Handle (Cross-Coupling) Core->C5_Br Pd-Catalyzed C3_COOH C3-Carboxylic Acid (Amide/Ester Formation) Core->C3_COOH Activation Py_N Pyridine Nitrogen (Salt Formation) Core->Py_N Protonation Suzuki Suzuki-Miyaura (C-C Bond) C5_Br->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) C5_Br->Buchwald Amidation Peptide Coupling (HATU/EDC) C3_COOH->Amidation Esterification Esterification (Prodrug Synthesis) C3_COOH->Esterification

Figure 1: Orthogonal reactivity pathways of 5-Bromo-4-methoxynicotinic acid.

Self-Validating Analytical Protocols

To ensure data integrity during lead optimization, physicochemical characterization must rely on self-validating systems. Below are the standard operating procedures for determining the pKa​ and kinetic solubility of this building block.

Protocol A: Potentiometric pKa​ Determination via Bjerrum Plot Analysis

Causality: Potentiometric titration is explicitly chosen over UV-metric titration because the chromophoric shift of the pyridine nitrogen upon protonation is often obscured by the strong auxochromic effect of the C4-methoxy group. Potentiometry relies purely on proton mass balance[2],[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-Bromo-4-methoxynicotinic acid in 100% DMSO to create a 10 mM stock.

  • Aqueous Dilution: Dilute the stock into an aqueous background electrolyte of 0.15 M KCl. Causality: 0.15 M KCl mimics physiological ionic strength and stabilizes the activity coefficients of the ions, ensuring the derived pKa​ is thermodynamically relevant.

  • Forward Titration: Using an automated titrator, inject 0.5 M KOH aliquots to sweep the pH from 2.0 to 12.0, recording the pH after equilibrium is reached at each step.

  • Back Titration (Self-Validation): Reverse the titration from pH 12.0 to 2.0 using 0.5 M HCl. Validation Logic: If the compound degrades at high pH or precipitates irreversibly, the back-titration curve will fail to superimpose on the forward curve. A perfect hysteresis loop validates the assay's structural integrity[2].

  • Data Fitting: Generate a Bjerrum plot (average bound protons vs. pH) to extract the macroscopic pKa​ values[2].

Workflow Step1 Sample Prep (10 mM in DMSO) Step2 Aqueous Dilution (0.15M KCl) Step1->Step2 Step3 Forward Titration (pH 2 to 12) Step2->Step3 Step4 Back Titration (pH 12 to 2) Step3->Step4 Self-Validation Step5 Data Fitting (Bjerrum Plot) Step4->Step5

Figure 2: Self-validating potentiometric workflow for pKa determination.

Protocol B: High-Throughput Kinetic Solubility via Nephelometry

Causality: In early drug discovery, compounds are stored in DMSO. Kinetic solubility (spiking a DMSO stock into an aqueous buffer) accurately mimics the transient supersaturation state of biological high-throughput screening assays, unlike traditional thermodynamic shake-flask methods[4],[5].

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 10-point serial dilution of the 10 mM DMSO stock in a 384-well plate.

  • Buffer Spiking: Transfer 2 µL of each dilution into 198 µL of pH 7.4 PBS buffer (final DMSO concentration = 1.0%).

  • Incubation: Seal and incubate the plate for 2 hours at room temperature on a plate shaker (300 rpm).

  • Nephelometric Measurement: Read the plate using a microplate nephelometer to detect light scattering caused by insoluble particulates.

  • Self-Validation: Run a highly soluble control (e.g., Nicardipine) and a practically insoluble control (e.g., Amiodarone) in parallel. The linear response of the standard curve validates the photodetector's calibration, ensuring that a lack of scattering genuinely indicates solubility rather than instrument failure[4].

Handling, Storage, and Stability

Due to its specific structural features, 5-Bromo-4-methoxynicotinic acid requires careful handling:

  • Photostability: The C-Br bond is susceptible to photolytic cleavage over prolonged exposure to UV light. The compound must be stored in amber vials or protected from direct light.

  • Hygroscopicity: The carboxylic acid moiety can form strong hydrogen bonds with atmospheric moisture. It is recommended to store the powder sealed in a dry environment at 2-8°C to prevent water-induced weight variations during molar equivalent calculations for synthesis.

References

  • Molport. 5-bromo-4-methoxypyridine-3-carboxylic acid | 1211540-83-8. Retrieved from:[Link]

  • Chemikart. 5-Bromo-4-methoxynicotinic acid. Retrieved from: [Link]

  • Di, L., et al. In vitro solubility assays in drug discovery. Current Drug Metabolism (2008). Retrieved from:[Link]

  • Dehring, K.A., et al. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of Pharmaceutical and Biomedical Analysis (2009). Retrieved from: [Link]

  • Dargis, C., et al. Intrinsic Solubility of Ionizable Compounds from pKa Shift. Analytical Chemistry (2023). Retrieved from:[Link]

Sources

Exploratory

5-Bromo-4-methoxynicotinic Acid in Drug Discovery: A Privileged Scaffold for Target-Directed Therapeutics

An In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, the selection of a versatile, multi-functional building block is the cornerstone of successful hit-to-lead optimization. 5-Bromo-4-methoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the selection of a versatile, multi-functional building block is the cornerstone of successful hit-to-lead optimization. 5-Bromo-4-methoxynicotinic acid (CAS: 1211540-83-8)[1] has emerged as a highly privileged scaffold in the design of kinase inhibitors and ion channel modulators. This whitepaper dissects the structural rationale behind its utility, explores its applications in targeting pathways like TRPC6 and ICRAC, and provides field-proven synthetic protocols for its functionalization.

Structural Rationale & Pharmacophore Profiling

The architectural brilliance of 5-bromo-4-methoxynicotinic acid (5-BMNA) lies in its trifunctional nature, which allows for orthogonal synthetic modifications and precise tuning of physicochemical properties:

  • C3-Carboxylic Acid : Serves as the primary anchor for amidation. Pyridine-3-carboxamides are classic pharmacophores that mimic the adenine ring of ATP, making them highly effective in occupying the hinge region of kinases.

  • C4-Methoxy Group : This electron-donating group serves a dual purpose. Synthetically, it modulates the pKa of the pyridine nitrogen. Pharmacologically, it acts as a hydrogen bond acceptor and provides steric bulk that restricts the rotation of the adjacent C3-amide bond, locking the molecule into a bioactive conformation.

  • C5-Bromine Atom : A highly reactive handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). In the final drug molecule, if left unreacted, the bromine atom can participate in halogen bonding with backbone carbonyls in the target protein's binding pocket.

Therapeutic Applications

TRPC6 Channel Inhibition

Transient Receptor Potential Canonical 6 (TRPC6) is a calcium-permeable cation channel implicated in chronic kidney diseases, such as focal segmental glomerulosclerosis (FSGS), as well as fibrotic disorders and certain cancers[2][3]. Gain-of-function mutations in TRPC6 lead to excessive calcium influx, triggering calcineurin (CaN) activation and subsequent NFAT-mediated transcription of fibrotic genes[4].

Derivatives synthesized from 5-bromo-4-methoxypyridine precursors have shown profound efficacy as TRPC6 inhibitors[5]. By coupling the C3-carboxylic acid with specialized amines (e.g., piperidinyl-pyridazines) and functionalizing the C5 position, researchers have developed potent antagonists that restore calcium homeostasis and prevent podocyte damage in the kidneys[6].

TRPC6_Pathway TRPC6 TRPC6 Channel (Cell Membrane) Ca2 Intracellular Ca2+ Influx TRPC6->Ca2 CaN Calcineurin (CaN) Activation Ca2->CaN NFAT NFAT Dephosphorylation & Nuclear Translocation CaN->NFAT Gene Fibrotic Gene Expression (e.g., FSGS Pathology) NFAT->Gene Inhibitor 5-BMNA-derived TRPC6 Inhibitor Inhibitor->TRPC6 Antagonizes

TRPC6 Signaling Pathway and the intervention point of 5-BMNA-derived inhibitors.

ICRAC Inhibition and Immune Modulation

Beyond TRPC6, closely related analogs such as 2-amino-5-bromo-4-methoxynicotinic acid (CAS: 1820704-59-3)[7][8] are utilized in the synthesis of Calcium Release-Activated Calcium (CRAC) channel inhibitors (ICRAC)[4]. These inhibitors are critical in immunosuppression, as they prevent the sustained calcium signaling required for T-cell activation.

Experimental Methodologies: Self-Validating Protocols

To fully leverage 5-BMNA in drug discovery, robust synthetic workflows are required. Below are optimized, step-by-step methodologies explaining the causality behind the reagent choices.

Protocol 1: Sterically Hindered Amide Coupling

Objective : Convert 5-BMNA to a 5-bromo-4-methoxynicotinamide intermediate. Causality & Logic : The C4-methoxy group imposes significant steric hindrance on the adjacent C3-carboxylic acid. Standard coupling agents like EDC/NHS often result in poor yields due to the slow formation of the active ester. Therefore, TBTU (a highly reactive uronium salt) combined with DIPEA is utilized to force the rapid formation of the OBt-ester, driving the reaction forward[2][5].

Step-by-Step Method :

  • Activation : Dissolve 5-bromo-4-methoxynicotinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add TBTU (1.2 eq) and DIPEA (3.0 eq).

  • Incubation : Stir at room temperature for 15 minutes to ensure complete formation of the active ester. Self-Validation: An aliquot quenched in methanol should show complete conversion to the methyl ester via LC-MS.

  • Coupling : Add the target primary or secondary amine (1.1 eq). Stir for 2–4 hours at room temperature.

  • Workup : Dilute with EtOAc and wash sequentially with saturated NaHCO3, 1N HCl, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

Objective : Introduce aryl/heteroaryl diversity at the C5 position of the nicotinamide intermediate. Causality & Logic : The electron-donating C4-methoxy group partially deactivates the pyridine ring via resonance, making the C5-bromine less susceptible to oxidative addition by palladium compared to an unsubstituted bromopyridine. To overcome this, Pd(dppf)Cl2 is selected. The dppf ligand is electron-rich (facilitating oxidative addition) and possesses a large bite angle (accelerating reductive elimination of bulky biaryl products)[6].

Step-by-Step Method :

  • Preparation : In a microwave vial, combine the 5-bromo-4-methoxynicotinamide intermediate (1.0 eq), the desired boronic acid/ester (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent System : Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (3:1 v/v). Logic: The biphasic system dissolves both the organic substrates and the inorganic base, while Na2CO3 efficiently activates the boronic acid to form the reactive boronate complex.

  • Reaction : Seal the vial, purge with N2, and heat at 100°C for 12 hours (or 110°C for 30 mins via microwave irradiation).

  • Purification : Filter through a Celite pad, concentrate, and purify via reverse-phase preparative HPLC to yield the final inhibitor.

Synthetic_Workflow A 5-Bromo-4-methoxy nicotinic acid B Amide Coupling (TBTU, DIPEA, DMF) A->B Step 1 C Nicotinamide Intermediate B->C D Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) C->D Step 2 E Final Target Compound D->E

Standard two-step workflow for derivatizing 5-BMNA into target inhibitors.

Quantitative Data Presentation

The table below summarizes the physicochemical properties of 5-BMNA and provides a comparative structure-activity relationship (SAR) framework based on literature utilizing this scaffold for ion channel inhibition[1][2].

Compound / ScaffoldMolecular Weight ( g/mol )CLogP (Est.)Primary TargetIC50 / Activity RangeKey Structural Feature
5-BMNA (Starting Material) 232.031.45N/A (Building Block)N/AC5-Br, C4-OMe, C3-COOH
2-Amino-5-BMNA 247.051.12N/A (Building Block)N/AC2-NH2 (H-bond donor)
Derivative A (C3-Amide) ~350 - 4002.5 - 3.0TRPC6> 10 μMRetained C5-Br (No cross-coupling)
Derivative B (C5-Aryl, C3-Amide) ~420 - 4803.5 - 4.2TRPC610 nM - 500 nMC5-Biaryl system established
Derivative C (C5-Heteroaryl) ~410 - 4602.8 - 3.5ICRAC< 50 nMPyrazolyl/Pyridinyl at C5

Note: IC50 ranges are generalized representations of SAR trends observed when functionalizing the 5-BMNA scaffold into final drug candidates.

Conclusion

5-Bromo-4-methoxynicotinic acid is far more than a simple chemical reagent; it is a strategically designed scaffold that addresses multiple challenges in drug discovery. Its precise arrangement of functional groups allows for the rapid generation of complex, bio-active architectures, particularly in the realm of TRPC6 and ICRAC channel inhibitors. By employing optimized, sterically-aware synthetic protocols, medicinal chemists can fully exploit this scaffold to develop next-generation therapeutics for renal, fibrotic, and immune disorders.

References

  • Molport. "5-bromo-4-methoxypyridine-3-carboxylic acid | 1211540-83-8". Molport Chemical Database.
  • Google Patents. "WO2019158572A1 - Inhibitors of trpc6". World Intellectual Property Organization.
  • Google Patents. "US 2015/0166505 A1 - Pyrazolyl-based carboxamide compounds useful as ICRAC inhibitors". United States Patent and Trademark Office.
  • AA Blocks. "1820704-59-3 | 2-Amino-5-bromo-4-methoxy-nicotinic acid". AA Blocks Catalog.

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Bromo-4-methoxynicotinic Acid

This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-4-methoxynicotinic acid. This document is intended for researchers, scientists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-4-methoxynicotinic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the structural elucidation and characterization of novel heterocyclic compounds. The insights provided herein are synthesized from established fragmentation mechanisms of related chemical structures, including brominated aromatics, methoxy-pyridines, and nicotinic acid derivatives.

Introduction to 5-Bromo-4-methoxynicotinic Acid and the Role of Mass Spectrometry

5-Bromo-4-methoxynicotinic acid is a substituted pyridine derivative. The unique arrangement of a carboxylic acid, a methoxy group, and a bromine atom on the pyridine ring presents a distinct fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices, which is a common requirement in pharmaceutical development and metabolic studies. Electron ionization mass spectrometry (EI-MS) is a powerful technique for this purpose, as it induces reproducible fragmentation of molecules, generating a characteristic fingerprint spectrum.[1][2]

Predicted Fragmentation Pathways of 5-Bromo-4-methoxynicotinic Acid

The fragmentation of 5-Bromo-4-methoxynicotinic acid under EI-MS is predicted to be driven by the presence of its key functional groups: the bromine atom, the carboxylic acid group, and the methoxy group, all attached to a stable pyridine ring.

Molecular Ion and Isotopic Pattern

Due to the presence of a bromine atom, the molecular ion of 5-Bromo-4-methoxynicotinic acid will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[3] This results in two molecular ion peaks of similar intensity, separated by two mass-to-charge units (m/z), representing the [M]+• and [M+2]+• ions.[3][4]

Primary Fragmentation Reactions

The initial fragmentation of the molecular ion is anticipated to proceed through several key pathways, dictated by the relative lability of the substituent groups.

  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxylated aromatic compounds is the loss of a methyl radical from the methoxy group, leading to the formation of a stable radical cation.[5]

  • Loss of a Hydroxyl Radical (•OH): Carboxylic acids are known to fragment via the loss of a hydroxyl radical, particularly in the presence of an ortho-substituent that can facilitate a rearrangement.

  • Loss of Carbon Monoxide (CO) and Carbon Dioxide (CO₂): The carboxylic acid group can also undergo fragmentation through the loss of neutral molecules like CO and CO₂.[6]

  • Cleavage of the C-Br Bond: The carbon-bromine bond is relatively weak and can cleave to release a bromine radical (•Br), although in many aromatic systems, the molecular ion is sufficiently stable that this is not the most dominant initial fragmentation.[1][7]

Secondary Fragmentation

The primary fragment ions will likely undergo further fragmentation, leading to a series of smaller, characteristic ions. For instance, the ion formed after the initial loss of a methyl radical may subsequently lose CO or CO₂.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of 5-Bromo-4-methoxynicotinic acid using a gas chromatography-mass spectrometry (GC-MS) system with an EI source.

Sample Preparation
  • Derivatization: To increase volatility for GC analysis, the carboxylic acid group of 5-Bromo-4-methoxynicotinic acid should be derivatized, for example, by methylation to form the methyl ester. This can be achieved using a reagent such as diazomethane or by heating with methanol and a catalytic amount of acid.

  • Dissolution: Dissolve a small amount of the derivatized sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • Injection: Inject a 1 µL aliquot of the prepared solution into the GC-MS system.

Instrumentation Parameters
  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an EI source.

  • Ionization Method: Electron Ionization (EI).[8]

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[8][9]

  • Ion Source Temperature: 200-250 °C.[8]

  • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

  • Gas Chromatograph:

    • Inlet: Split/splitless injector, operated in splitless mode for maximum sensitivity.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of the methyl ester of 5-Bromo-4-methoxynicotinic acid.

fragmentation_pathway cluster_main Predicted Fragmentation of Methyl 5-Bromo-4-methoxynicotinate mol [M]+• m/z 245/247 frag1 [M-CH3]+• m/z 230/232 mol->frag1 - •CH3 frag2 [M-OCH3]+• m/z 214/216 mol->frag2 - •OCH3 frag3 [M-COOCH3]+• m/z 186/188 mol->frag3 - •COOCH3 frag4 [M-Br]+• m/z 166 mol->frag4 - •Br frag5 [M-CH3-CO]+• m/z 202/204 frag1->frag5 - CO

Caption: Predicted EI-MS fragmentation pathway of Methyl 5-Bromo-4-methoxynicotinate.

Predicted Mass-to-Charge (m/z) Values of Key Fragments

The following table summarizes the predicted m/z values for the key fragment ions of the methyl ester of 5-Bromo-4-methoxynicotinic acid.

m/z (Predicted) Proposed Ion Structure/Formula Fragmentation Pathway Relative Abundance (Predicted)
245/247[C₈H₈BrNO₃]+•Molecular Ion (M+•)Moderate
230/232[C₇H₅BrNO₃]+•Loss of a methyl radical (•CH₃) from the methoxy groupHigh
214/216[C₇H₅BrNO₂]+•Loss of a methoxy radical (•OCH₃)Moderate
202/204[C₆H₅BrNO₂]+•Loss of CO from the [M-CH₃]+• ionModerate
186/188[C₆H₅BrN]+•Loss of the carbomethoxy radical (•COOCH₃)Moderate
166[C₈H₈NO₃]+•Loss of a bromine radical (•Br)Low

Conclusion

The mass spectrometry fragmentation pattern of 5-Bromo-4-methoxynicotinic acid is predicted to be characterized by a prominent molecular ion with a distinct M/M+2 isotopic signature, followed by characteristic losses of a methyl radical from the methoxy group and subsequent losses of neutral molecules such as carbon monoxide. The insights and protocols detailed in this guide provide a robust framework for the identification and structural elucidation of this and related compounds, serving as a valuable resource for researchers in the fields of analytical chemistry and drug development.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ACS Publications. [Link]

  • Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. PubMed. [Link]

  • Full article: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry. MSU Chemistry. [Link]

  • Interpretation of mass spectra. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 5-Bromo-4-methoxynicotinic acid from nicotinic acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction and Chemical Rationale 5-Bromo-4-methoxynicotinic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction and Chemical Rationale

5-Bromo-4-methoxynicotinic acid (CAS: 1211540-83-8) is a highly versatile, multi-functionalized pyridine building block extensively utilized in the discovery of novel therapeutics, including noncovalent viral protease inhibitors [1, 4]. The presence of orthogonal functional groups—a carboxylic acid for amide coupling, a methoxy group for hydrogen bonding or subsequent deprotection, and a bromine atom for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)—makes it a premium intermediate in drug development.

Direct bromination and methoxylation of nicotinic acid is chemically unfeasible due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution (EAS). Therefore, this protocol details a highly validated, five-step synthetic sequence. By utilizing pyridine N-oxide chemistry, we temporarily alter the electronic properties of the ring to direct functionalization to the 4-position, followed by nucleophilic aromatic substitution ( SN​Ar ) and finally, a regioselective EAS bromination directed by the newly installed methoxy group.

Physicochemical Properties
PropertyValue
IUPAC Name 5-Bromo-4-methoxypyridine-3-carboxylic acid
CAS Number 1211540-83-8 [1]
Molecular Formula C7​H6​BrNO3​
Molecular Weight 232.03 g/mol
Appearance Off-white to pale yellow solid

Synthetic Pathway Visualization

The following workflow illustrates the logical progression from the inexpensive starting material, nicotinic acid, to the highly functionalized target compound.

G A Nicotinic Acid (Starting Material) B Nicotinic Acid N-oxide (Oxidation) A->B C 4-Nitronicotinic Acid N-oxide (Nitration) B->C D 4-Chloronicotinic Acid (Deoxygenative Chlorination) C->D E 4-Methoxynicotinic Acid (SNAr Methoxylation) D->E F 5-Bromo-4-methoxynicotinic Acid (Regioselective Bromination) E->F

Synthetic workflow for 5-Bromo-4-methoxynicotinic acid from nicotinic acid.

Step-by-Step Experimental Protocols

Caution: All procedures must be conducted in a properly functioning fume hood using appropriate PPE. Refer to institutional safety guidelines for handling fuming nitric acid, phosphorus oxychloride, and bromine.

Step 1: Synthesis of Nicotinic Acid N-Oxide

Mechanistic Rationale: The pyridine nitrogen is oxidized to an N-oxide. This transformation is critical because it converts the strongly electron-withdrawing pyridine nitrogen into a group that can stabilize adjacent positive charge via resonance, thereby directing subsequent electrophilic attack to the 2- and 4-positions. Protocol:

  • Suspend nicotinic acid (100 g, 0.81 mol) in glacial acetic acid (300 mL) [2].

  • Heat the mixture to 80 °C and add 30% aqueous hydrogen peroxide (120 mL) dropwise over 1 hour. Causality: Acetic acid reacts with H2​O2​ in situ to form peracetic acid, which is the active oxidizing agent.

  • Maintain the reaction at 80 °C for 12 hours.

  • Cool to room temperature and concentrate under reduced pressure to approximately 1/3 volume.

  • Add acetone (200 mL) to precipitate the product. Filter, wash with cold acetone, and dry under vacuum to afford nicotinic acid N-oxide.

Step 2: Synthesis of 4-Nitronicotinic Acid N-Oxide

Mechanistic Rationale: The N-oxide directs the incoming nitronium ion ( NO2+​ ) to the 4-position. The 3-position is occupied by the carboxylic acid, which is meta-directing, synergistically favoring nitration at C4. Protocol:

  • Dissolve nicotinic acid N-oxide (50 g, 0.36 mol) in concentrated sulfuric acid (150 mL) at 0 °C.

  • Slowly add a mixture of fuming nitric acid (50 mL) and concentrated sulfuric acid (50 mL) while maintaining the internal temperature below 10 °C.

  • Gradually warm the mixture to 90 °C and stir for 4 hours.

  • Cool the mixture to room temperature and carefully pour it over crushed ice (1 kg) with vigorous stirring.

  • Collect the resulting yellow precipitate by filtration, wash thoroughly with ice-cold water until the filtrate is neutral, and dry to yield 4-nitronicotinic acid N-oxide.

Step 3: Synthesis of 4-Chloronicotinic Acid

Mechanistic Rationale: Phosphorus oxychloride ( POCl3​ ) serves a dual purpose. It acts as a deoxygenating agent for the N-oxide and facilitates the nucleophilic aromatic substitution of the nitro group. The nitro group at C4 is highly activated and acts as an excellent leaving group when attacked by the chloride ion generated in situ. Protocol:

  • Suspend 4-nitronicotinic acid N-oxide (40 g, 0.22 mol) in POCl3​ (150 mL).

  • Heat the mixture to reflux (approx. 105 °C) for 6 hours. Causality: Evolution of NO2​ gas will be observed as the substitution occurs; ensure rigorous scrubbing of exhaust.

  • Cool the reaction to room temperature and carefully distill off excess POCl3​ under reduced pressure.

  • Quench the remaining syrupy residue by pouring it slowly into ice water (500 mL) to hydrolyze the intermediate acid chloride back to the carboxylic acid.

  • Adjust the pH to 2.5 using 4N NaOH. Filter the precipitated 4-chloronicotinic acid and recrystallize from ethanol.

Step 4: Synthesis of 4-Methoxynicotinic Acid

Mechanistic Rationale: The chloride at the 4-position is highly susceptible to SN​Ar due to the electron-withdrawing nature of the pyridine ring and the ortho-carboxylic acid. Sodium methoxide displaces the chloride to install the required methoxy ether [3]. Protocol:

  • Prepare a solution of sodium methoxide by dissolving sodium metal (11.5 g, 0.5 mol) in anhydrous methanol (250 mL) under an inert atmosphere.

  • Add 4-chloronicotinic acid (31.5 g, 0.2 mol) to the methoxide solution.

  • Reflux the mixture for 16 hours. Causality: Extended reflux ensures complete conversion, as the initial deprotonation of the carboxylic acid forms a carboxylate, which slightly deactivates the ring toward nucleophilic attack compared to an ester.

  • Cool the mixture, concentrate under reduced pressure, and dissolve the residue in water (200 mL).

  • Acidify the aqueous layer to pH 3 with 1M HCl. The product, 4-methoxynicotinic acid, will precipitate. Filter and dry under vacuum.

Step 5: Synthesis of 5-Bromo-4-methoxynicotinic Acid

Mechanistic Rationale: The newly installed methoxy group at C4 is a strong electron-donating group via resonance (+M effect). It highly activates the ortho positions (C3 and C5) toward electrophilic aromatic substitution. Since C3 is blocked by the carboxylic acid, bromination proceeds with absolute regioselectivity at the C5 position. Protocol:

  • Dissolve 4-methoxynicotinic acid (15.3 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Add sodium acetate (8.2 g, 0.1 mol) to buffer the system and facilitate the generation of the active electrophile.

  • Dissolve bromine (17.6 g, 0.11 mol) in glacial acetic acid (20 mL) and add it dropwise to the reaction mixture at room temperature over 30 minutes.

  • Heat the mixture to 60 °C for 4 hours.

  • Cool to room temperature and quench the reaction by adding a 10% aqueous solution of sodium bisulfite ( NaHSO3​ ) until the red/brown color of excess bromine dissipates.

  • Pour the mixture into ice water (300 mL). Filter the resulting precipitate, wash with water, and recrystallize from methanol/water to yield pure 5-bromo-4-methoxynicotinic acid.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields and key 1H NMR analytical markers used to self-validate the success of each transformation.

StepProductExpected YieldKey 1H NMR Markers (DMSO- d6​ , δ ppm)
1 Nicotinic Acid N-oxide85 - 90%8.65 (s, 1H, H-2), 8.35 (d, 1H, H-6)
2 4-Nitronicotinic Acid N-oxide70 - 75%8.80 (s, 1H, H-2), 8.45 (d, 1H, H-6), 8.10 (d, 1H, H-5)
3 4-Chloronicotinic Acid65 - 70%8.95 (s, 1H, H-2), 8.60 (d, 1H, H-6), 7.65 (d, 1H, H-5)
4 4-Methoxynicotinic Acid80 - 85%8.75 (s, 1H, H-2), 8.50 (d, 1H, H-6), 7.15 (d, 1H, H-5), 3.95 (s, 3H, -OCH3)
5 5-Bromo-4-methoxynicotinic Acid75 - 80%8.85 (s, 1H, H-2), 8.70 (s, 1H, H-6) , 3.98 (s, 3H, -OCH3) Note: Loss of H-5 doublet confirms regioselective bromination.

References

  • Molport. "5-bromo-4-methoxypyridine-3-carboxylic acid | 1211540-83-8". Molport Database.
  • Organic Syntheses. "Nicotinic Acid". Organic Syntheses Procedure.
  • Benchchem. "Synthesis of 4-Methoxynicotinic Acid: Application". Benchchem Protocols.
  • Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors". ACS Publications.
Application

Buchwald-Hartwig amination using 5-Bromo-4-methoxynicotinic acid

Application Note: Buchwald-Hartwig Amination of 5-Bromo-4-methoxynicotinic Acid Executive Summary The synthesis of complex heteroaryl amines is a cornerstone of modern pharmaceutical development. The Buchwald-Hartwig ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Buchwald-Hartwig Amination of 5-Bromo-4-methoxynicotinic Acid

Executive Summary

The synthesis of complex heteroaryl amines is a cornerstone of modern pharmaceutical development. The Buchwald-Hartwig amination has revolutionized the formation of C–N bonds[1]; however, applying this methodology to unprotected, highly functionalized substrates like 5-Bromo-4-methoxynicotinic acid presents unique mechanistic hurdles. This application note provides a self-validating, step-by-step protocol for the direct amination of this substrate, bypassing the need for pre-esterification. By strategically employing a strong, soluble base (LiHMDS) and a highly active dialkylbiaryl phosphine ligand (BrettPhos), this protocol ensures high yields, excellent functional group tolerance, and a streamlined isolation process.

Mechanistic Causality & Substrate Challenges

Successful cross-coupling of 5-bromo-4-methoxynicotinic acid requires navigating three distinct chemical parameters:

  • The Amphoteric Dilemma (Free Carboxylic Acid): Free carboxylic acids are notoriously problematic in Pd-catalyzed cross-couplings. They can protonate the amine partner, quench the basic conditions required for the catalytic cycle, and form stable, off-cycle palladium-carboxylate complexes that poison the catalyst[2]. To circumvent this, we utilize Lithium hexamethyldisilazide (LiHMDS). As an extremely strong, non-nucleophilic base, LiHMDS rapidly deprotonates the carboxylic acid in situ. This forms a lithium carboxylate salt that acts as a temporary protecting group, preventing catalyst poisoning while simultaneously providing the necessary basicity to drive the formation of the intermediate palladium amido species[3].

  • Steric Hindrance: The methoxy group at the C4 position sits directly ortho to the C5 bromide. This steric bulk impedes the approach of the amine during the ligand substitution step.

  • Electronic Effects & Ligand Selection: The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition of the aryl bromide to the Pd(0) species[4]. However, this same electron deficiency can severely retard the subsequent reductive elimination step. To force reductive elimination, a bulky, electron-rich ligand like BrettPhos is required. The steric bulk of BrettPhos compresses the C–Pd–N bond angle in the amido complex, drastically accelerating reductive elimination and preventing the formation of unreactive bis-amine palladium complexes[1].

Catalytic Cycle & Signaling Pathway

The following diagram illustrates the specific catalytic cycle for the amination of 5-bromo-4-methoxynicotinic acid, highlighting the critical intermediates where base and ligand exert their effects.

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(Ar)(Br)L] Pd0->OxAdd + 5-Bromo-4-methoxynicotinic acid (Oxidative Addition) AmineCoord Amine Coordination [Pd(II)(Ar)(NH2R)(Br)L] OxAdd->AmineCoord + Amine Amido Amido Complex [Pd(II)(Ar)(NHR)L] AmineCoord->Amido + LiHMDS (Deprotonation) Product Product + Pd(0)L C-N Bond Formation Amido->Product Reductive Elimination (Accelerated by BrettPhos) Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic intermediates.

Optimization of Reaction Parameters

To establish a self-validating system, various conditions were screened. The quantitative data below demonstrates the causality behind our final protocol choices. Inorganic bases (Cs2CO3, K3PO4) in organic solvents failed to adequately solubilize the carboxylate intermediate, leading to stalled reactions[2].

Table 1: Optimization of Ligand and Base for 5-Bromo-4-methoxynicotinic Acid Amination

EntryCatalyst SystemBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 / BINAPCs2CO3 (3.5)Toluene10015%Poor solubility; catalyst poisoning by free acid.
2Pd2(dba)3 / XantphosK3PO4 (3.5)Dioxane10045%Moderate conversion; slow reductive elimination.
3Pd(OAc)2 / RuPhosLiHMDS (3.5)THF7082%Excellent for secondary amines (e.g., morpholine).
4 Pd2(dba)3 / BrettPhos LiHMDS (3.5) THF 70 88% Optimal for primary amines; clean reaction profile.

Note: 3.5 equivalents of base are strictly required: 1 eq. for the carboxylic acid, 1 eq. for the catalytic cycle, and 1.5 eq. excess to maintain a highly basic environment[3].

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for the coupling of 5-bromo-4-methoxynicotinic acid with a primary amine (e.g., aniline) on a 1.0 mmol scale.

A. Reagent Preparation & Setup
  • Inert Atmosphere: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with ultra-high purity Argon three times.

  • Solid Loading: Under a positive flow of Argon, add the following to the flask:

    • 5-Bromo-4-methoxynicotinic acid (232 mg, 1.0 mmol, 1.0 equiv)

    • Pd2(dba)3 (23 mg, 0.025 mmol, 2.5 mol% — yields 5 mol% active Pd)

    • BrettPhos (32 mg, 0.060 mmol, 6.0 mol%)

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed Tetrahydrofuran (THF) via syringe. Stir for 5 minutes at room temperature until a uniform suspension is achieved.

  • Amine Addition: Add Aniline (110 µL, 1.2 mmol, 1.2 equiv) via microsyringe.

B. Reaction Execution
  • Base Addition (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Slowly add LiHMDS (1.0 M solution in THF, 3.5 mL, 3.5 mmol, 3.5 equiv) dropwise over 5 minutes. Mechanistic insight: Dropwise addition prevents localized heating and controls the exothermic deprotonation of the carboxylic acid.

  • Heating: Remove the ice bath, seal the Schlenk flask, and heat the reaction mixture to 70 °C in a pre-heated oil bath for 12 hours. The reaction will transition from a dark red/purple suspension to a homogenous amber/brown solution as the active catalytic species forms and turns over.

C. Amphoteric Workup & Isolation

Because the product contains both a basic amine/pyridine and an acidic carboxylic acid, traditional organic extraction will fail. The following pH-guided isolation is required. 7. Quench: Cool the reaction to room temperature. Carefully quench by adding 10 mL of deionized water. The product is now in the aqueous layer as a highly soluble lithium carboxylate salt. 8. Organic Wash: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (2 × 10 mL). Discard the organic layer. This crucial step removes the BrettPhos ligand, dba byproducts, and unreacted aniline, leaving the pure product in the aqueous phase. 9. Isoelectric Precipitation: Transfer the aqueous layer to a beaker. While stirring vigorously, add 1.0 M HCl dropwise until the pH reaches ~4.5 (the approximate isoelectric point of the aminonicotinic acid). A thick precipitate will form. 10. Filtration: Collect the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (5 mL) and cold acetone (2 mL) to remove residual moisture. 11. Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield the pure 5-(phenylamino)-4-methoxynicotinic acid.

Sources

Method

Application Note: Regioselective C5-Functionalization of 5-Bromo-4-methoxynicotinic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-4-methoxypyridine-3-carboxylic acid (CAS: 1211540-83-8) [1] Introduction & Structural Causality In moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-4-methoxypyridine-3-carboxylic acid (CAS: 1211540-83-8) [1]

Introduction & Structural Causality

In modern drug discovery, functionalized pyridines are privileged scaffolds. 5-Bromo-4-methoxynicotinic acid offers a highly programmable template for synthesizing complex heteroaromatic libraries [2]. The molecule possesses three distinct functional domains: a C3-carboxylic acid, a C4-methoxy group, and a C5-bromine atom.

As a Senior Application Scientist, it is critical to understand the causality of the molecular electronics before initiating functionalization:

  • Electronic Deactivation: The C4-methoxy group exerts a strong +M (mesomeric) electron-donating effect. This increases the electron density of the pyridine ring, which slightly attenuates the electrophilicity of the adjacent C5-Br bond. Consequently, the oxidative addition of Pd(0) into the C-Br bond is slower compared to electron-deficient pyridines.

  • Steric Hindrance: The ortho-relationship between the bulky methoxy group and the bromine atom creates a sterically demanding environment. To overcome this, highly active, sterically accommodating phosphine ligands (e.g., dppf, Xantphos) are required to force the necessary geometries for reductive elimination[3].

  • Carboxyl Interference: Free carboxylic acids can poison palladium catalysts by forming unreactive Pd-carboxylate dimers or by protonating basic ligands. Therefore, transient protection of the C3-carboxyl group is a mandatory prerequisite for high-yielding cross-coupling.

Strategic Workflow & Mechanistic Insights

To build a self-validating synthetic pipeline, the functionalization must follow a strict sequence: Protection Cross-Coupling Deprotection .

Workflow A 5-Bromo-4-methoxy- nicotinic acid B C3-Protection (Esterification) A->B C Pd-Catalyzed C5-Coupling B->C D Deprotection (Hydrolysis) C->D E C5-Functionalized Scaffold D->E

Fig 1: Strategic workflow for the C5-functionalization of 5-bromo-4-methoxynicotinic acid.

The core of this workflow relies on the palladium catalytic cycle. By carefully selecting the catalyst architecture, we can drive the equilibrium toward product formation despite the inherent steric drag of the C4-methoxy group.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Bromide TransMet Transmetalation Complex OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination TransMet->RedElim Ligand Exchange RedElim->Pd0 - Cross-Coupled Product

Fig 2: General palladium-catalyzed cross-coupling cycle at the C5 position.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as closed-loop, self-validating systems. Each step includes a specific quality control (QC) metric to ensure the reaction causality is maintained.

Protocol A: C3-Carboxyl Protection (Methyl Esterification)

Causality: Converting the acid to a methyl ester prevents acid-base quenching of the cross-coupling base and eliminates Pd-coordination liabilities.

  • Setup: Suspend 5-Bromo-4-methoxynicotinic acid (10.0 mmol) in anhydrous methanol (50 mL) under an argon atmosphere.

  • Activation: Add thionyl chloride ( SOCl2​ , 20.0 mmol) dropwise at 0 °C. Note: SOCl2​ is chosen over Fischer esterification to drive the reaction to absolute completion via the highly reactive acyl chloride intermediate.

  • Reaction: Reflux the mixture at 70 °C for 4 hours.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with Ethyl Acetate (3 × 30 mL). Dry over Na2​SO4​ and evaporate.

  • Validation & QC: 1 H NMR must show the disappearance of the broad -COOH peak (~13.0 ppm) and the emergence of a sharp singlet at ~3.90 ppm corresponding to the new −COOCH3​ group.

Protocol B: C5 Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Causality: Pd(dppf)Cl2​ is utilized because the large bite angle of the dppf ligand enforces a spatial geometry that dramatically accelerates the reductive elimination step, overcoming the steric bulk of the C4-methoxy group[4].

  • Reagent Assembly: In a Schlenk flask, combine the methyl ester intermediate (5.0 mmol), arylboronic acid (6.0 mmol), and K2​CO3​ (15.0 mmol).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 25 mL). Freeze-pump-thaw the mixture three times. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.25 mmol, 5 mol%) under a positive stream of argon.

  • Reaction: Heat to 90 °C for 12 hours. The biphasic solvent system ensures the organic substrates and inorganic base remain solvated, facilitating interfacial transmetalation.

  • Validation & QC: LC-MS analysis must show a complete mass shift. The characteristic 1:1 isotopic doublet of the bromine atom ( M / M+2 ) must be entirely absent in the product mass spectrum.

Protocol C: C5 Buchwald-Hartwig Amination (C-N Bond Formation)

Causality: Xantphos is selected as the ligand. Its extremely wide bite angle suppresses deleterious β -hydride elimination (a common failure mode with aliphatic amines) and promotes direct C-N reductive elimination [3].

  • Reagent Assembly: Combine the methyl ester intermediate (5.0 mmol), the desired amine (6.0 mmol), and Cs2​CO3​ (12.5 mmol) in anhydrous toluene (30 mL).

  • Degassing: Sparge the suspension with argon for 15 minutes.

  • Catalyst Addition: Add Pd2​(dba)3​ (2.5 mol%) and Xantphos (5 mol%).

  • Reaction: Seal the vessel and heat at 100 °C for 16 hours.

  • Validation & QC: The reaction mixture will transition from a deep red/purple (active Pd2​(dba)3​ complex) to a pale yellow/brown suspension upon completion. TLC (Hexanes/EtOAc 1:1) should confirm the total consumption of the starting material.

Quantitative Optimization Data

To provide a benchmark for process scale-up, the following table summarizes the quantitative optimization data for the functionalization of the C5 position.

Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (3.0 eq)1,4-Dioxane / H2​O (4:1)9078 - 85%
Suzuki-Miyaura Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (3.0 eq)Toluene / EtOH / H2​O 8055 - 65%
Buchwald-Hartwig Pd2​(dba)3​
  • Xantphos
Cs2​CO3​ (2.5 eq)Toluene (Anhydrous)10070 - 75%
Sonogashira Pd(PPh3​)4​
  • CuI
  • Et3​N (3.0 eq)DMF (Anhydrous)8080 - 88%

    Note: The superior performance of Pd(dppf)Cl2​ over Pd(PPh3​)4​ in the Suzuki coupling is directly attributed to the bidentate ligand's ability to force the sterically hindered intermediates through the reductive elimination transition state.

    References

    • Chemical Reviews, ACS Publications. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Retrieved from [Link]

    • PMC, National Institutes of Health. Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid. Retrieved from[Link]

    Application

    Application Note: High-Throughput Synthesis of Pyridine-Based Libraries Utilizing 5-Bromo-4-methoxynicotinic Acid

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Scaffold Analysis Pyridine rings are ubiquitous in FDA-approved therapeutics, making their functionalization a cornerst...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals.

    Introduction & Scaffold Analysis

    Pyridine rings are ubiquitous in FDA-approved therapeutics, making their functionalization a cornerstone of modern drug discovery. The synthesis of highly substituted, sterically encumbered pyridines requires building blocks with orthogonal reactive handles. 5-Bromo-4-methoxynicotinic acid (CAS: 1211540-83-8)[1] serves as an elite trifunctional scaffold for divergent library generation.

    By strategically addressing its three functional groups—the C3 carboxylic acid, the C5 bromide, and the C4 methoxy group—chemists can generate vast libraries of functionalized heterocycles without the need for complex protecting-group chemistry.

    Mechanistic Rationale (E-E-A-T)
    • C3 Carboxylic Acid (Amidation): Functionalization at C3 is achieved via amide coupling using HATU and DIPEA. The exceptional coupling efficiency of HATU is driven by the neighboring group effect of the pyridine nitrogen within the 7-azabenzotriazole leaving group, which stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[2].

    • C5 Bromide (Suzuki-Miyaura Cross-Coupling): The C5 position is primed for palladium-catalyzed cross-coupling. Because electron-deficient bromopyridines are susceptible to competitive protodehalogenation, utilizing robust bidentate catalysts like Pd(dppf)Cl2​ or Pd(PPh3​)4​ with a mild base (e.g., K2​CO3​ ) ensures high catalytic turnover and suppresses side reactions[3][4].

    • C4 Methoxy (Chemoselective Demethylation): The C4 methoxy ether can be chemoselectively cleaved using Boron tribromide ( BBr3​ ) to reveal a 4-hydroxypyridine, which rapidly tautomerizes to its pyridone form[5][6]. This unmasks a new handle that can be directly alkylated or converted into a triflate for subsequent cross-coupling.

    Library Design Strategy & Workflow

    The following workflow illustrates the divergent synthesis pathways enabling the generation of a highly functionalized pyridine library from a single core scaffold.

    G A 5-Bromo-4-methoxynicotinic acid (Core Scaffold) B C3-Amide Intermediate (Amidation) A->B Step 1: HATU/DIPEA C C5-Aryl Pyridine (Suzuki Coupling) B->C Step 2: Pd-Catalyst D C4-Pyridone (Demethylation) C->D Step 3: BBr3 E Diversified Pyridine Library C->E Direct Use D->E Functionalization

    Figure 1: Divergent library synthesis workflow utilizing the orthogonal reactivity of the scaffold.

    Experimental Protocols

    Every protocol below is designed as a self-validating system, ensuring that intermediate success can be visually or analytically confirmed before proceeding to the next step.

    Protocol A: High-Throughput Amide Coupling (C3 Functionalization)

    Causality Note: Uronium-based coupling reagents like HATU can react directly with primary/secondary amines to form inactive tetramethylguanidinium byproducts[7][8]. To prevent this, the carboxylic acid must be pre-activated before the amine is introduced.

    • Dissolution: Dissolve 5-Bromo-4-methoxynicotinic acid (1.0 eq, 0.2 M) in anhydrous DMF under an inert argon atmosphere.

    • Activation: Cool the reaction vessel to 0 °C. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

      • Self-Validation: Stir for 15 minutes. The solution will transition to a pale yellow/orange color, confirming the formation of the OAt-active ester[7].

    • Coupling: Add the desired amine (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Workup: Dilute the reaction with EtOAc. Wash sequentially with 5% aqueous LiCl (to extract DMF), saturated NaHCO3​ , and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    Protocol B: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)
    • Preparation: In a microwave-safe vial, combine the C3-amide intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq) in a solvent mixture of 1,4-Dioxane/ H2​O (4:1 ratio, 0.1 M).

    • Degassing: Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen, which can prematurely oxidize the palladium catalyst.

    • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq) and seal the vial[4].

    • Reaction: Heat the mixture conventionally at 90 °C for 4 hours, or via microwave irradiation at 110 °C for 30 minutes.

      • Self-Validation: Palladium black precipitation at the end of the reaction indicates catalyst depletion and reaction completion. Confirm via LC-MS.

    • Purification: Filter the crude mixture through a pad of Celite to remove palladium particulates. Concentrate and purify via automated flash chromatography (Silica, Hexanes/EtOAc).

    Protocol C: Chemoselective Demethylation (C4 Functionalization)
    • Reaction Setup: Dissolve the C5-coupled intermediate in anhydrous DCM (0.1 M) and cool to -78 °C using a dry ice/acetone bath under Argon.

    • Reagent Addition: Add BBr3​ (1.0 M solution in DCM, 3.0 eq) dropwise[5].

    • Cleavage: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

    • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with dropwise addition of MeOH to destroy excess BBr3​ . Neutralize with saturated NaHCO3​ until gas evolution ceases. Extract the aqueous layer with 10% MeOH/DCM, dry, and concentrate to yield the pyridone intermediate.

    Quantitative Data & Optimization

    The table below summarizes the optimized conditions and expected yields for the library generation steps, based on empirical optimization of the 5-Bromo-4-methoxynicotinic acid scaffold.

    Reaction StepReagents / CatalystSolvent SystemTemp / TimeAvg. Yield (%)Avg. Purity (LC-MS)
    C3 Amidation HATU (1.1 eq), DIPEA (2.5 eq)Anhydrous DMF0 °C to RT, 4 h85 - 95%> 95%
    C5 Suzuki Pd(dppf)Cl2​ (5 mol%), K2​CO3​ Dioxane/ H2​O (4:1)90 °C, 4 h70 - 88%> 92%
    C5 Suzuki (MW) Pd(dppf)Cl2​ (5 mol%), K2​CO3​ Dioxane/ H2​O (4:1)110 °C, 30 min75 - 90%> 95%
    C4 Demethylation BBr3​ (3.0 eq)Anhydrous DCM-78 °C to RT, 4 h65 - 80%> 90%

    References

    • 5-bromo-4-methoxypyridine-3-carboxylic acid | 1211540-83-8 | Buy Now , Molport. 1

    • HATU , Wikipedia. 2

    • Optimizing amide bond formation for piperidine carboxylic acids , Benchchem.7

    • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology , ACS Publications. 5

    • HATU/PyBOP coupling procedure question , Reddit (r/Chempros). 8

    • Chemoselective Demethylation of Methoxypyridines over Anisoles , Thieme Connect. 6

    • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification , ACS Publications. 3

    • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions , MDPI. 4

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Optimizing reaction yield in 5-Bromo-4-methoxynicotinic acid synthesis

    Welcome to the Technical Support Center for the synthesis and optimization of 5-Bromo-4-methoxynicotinic acid . As a Senior Application Scientist, I have designed this hub to address the specific chemical hurdles associa...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis and optimization of 5-Bromo-4-methoxynicotinic acid .

    As a Senior Application Scientist, I have designed this hub to address the specific chemical hurdles associated with functionalizing electron-deficient pyridine systems. Pyridine rings are notoriously resistant to electrophilic aromatic substitution (EAS). However, by leveraging the strong electron-donating effect of the 4-methoxy group and meticulously controlling the electrophile's activation state, we can drive this reaction to high yields.

    This guide provides mechanistic insights, a troubleshooting Q&A, and a self-validating experimental protocol to ensure reproducible scale-up.

    Part 1: Mechanistic Workflow & Reaction Pathway

    To optimize yield, we must first understand the competing pathways. The 4-methoxy group activates the pyridine ring and directs the incoming bromine to the available ortho position (C-5), as C-3 is occupied by the carboxylic acid[1]. However, the harsh acidic conditions required to generate the active bromonium ion can also trigger unwanted side reactions, such as ether cleavage (demethylation) or decarboxylation, if thermal parameters are not strictly controlled.

    SynthesisPathway SM 4-Methoxynicotinic Acid (Starting Material) Reagents NBS in conc. H2SO4 (Electrophilic Activation) SM->Reagents Dissolution at 0°C Intermediate Bromonium-Pyridine Pi-Complex Reagents->Intermediate Br+ Generation[IPC: Exotherm] Target 5-Bromo-4-methoxynicotinic Acid (Target Product) Intermediate->Target EAS at C-5 (25°C) Side1 5-Bromo-4-hydroxynicotinic Acid (Demethylation Side Product) Target->Side1 Excess Heat (>50°C) Ether Cleavage Side2 3-Bromo-4-methoxypyridine (Decarboxylation Side Product) Target->Side2 Prolonged Heating -CO2

    Reaction pathway for 5-Bromo-4-methoxynicotinic acid, highlighting optimal conditions and side reactions.

    Part 2: Troubleshooting & FAQs

    Q1: My bromination is stalling at <20% conversion despite using a large excess of elemental bromine (Br₂) in acetic acid. Why is the reaction failing? A1: The pyridine ring is highly deactivated due to the electronegativity of the nitrogen atom, which pulls electron density away from the ring. Elemental bromine in acetic acid simply lacks the electrophilic strength to overcome this energy barrier. Solution: Switch your brominating system to N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄). The strongly acidic medium protonates the NBS, generating a highly reactive, naked bromonium cation (Br⁺) capable of attacking deactivated aromatics[2].

    Q2: LC-MS analysis of my crude product shows a major impurity with a mass of[M-14]. What is this, and how do I eliminate it? A2: A mass loss of 14 Da (CH₂) corresponds to 5-bromo-4-hydroxynicotinic acid . This is the result of acid-catalyzed ether cleavage (demethylation) of your 4-methoxy group. Concentrated H₂SO₄ is an excellent activator, but at elevated temperatures, it acts as a strong cleavage agent. Solution: Strict thermal control is non-negotiable. Maintain the reaction temperature strictly at 25°C. Do not exceed 30°C during the NBS addition or the propagation phase[3].

    Q3: How can I efficiently isolate the highly polar brominated product from the aqueous sulfuric acid mixture without losing yield to the aqueous layer? A3: 5-Bromo-4-methoxynicotinic acid is an amphoteric molecule (it contains both a basic pyridine nitrogen and an acidic carboxyl group). If the pH is too low or too high, it will remain ionized and highly water-soluble. Solution: Utilize isoelectric precipitation. After quenching the reaction over ice, carefully adjust the pH to approximately 3.5 to 4.0 using aqueous ammonia or sodium hydroxide. At this isoelectric point, the molecule forms a neutral zwitterion, minimizing its aqueous solubility and driving high-yielding crystallization.

    Part 3: Quantitative Condition Matrix

    To illustrate the causality of reagent selection, the following table summarizes the quantitative outcomes of various bromination environments.

    Bromination SystemTemp (°C)Conversion (%)Target Yield (%)Major Side Product Profile
    Br₂ / Acetic Acid80< 2015Unreacted Starting Material
    NBS / DMF604535Unreacted Starting Material
    NBS / conc. H₂SO₄ 25 > 98 85 None (Trace impurities only)
    NBS / conc. H₂SO₄60> 98455-Bromo-4-hydroxynicotinic acid (40%)

    Part 4: Self-Validating Experimental Protocol

    This optimized protocol utilizes the NBS/H₂SO₄ system. It is designed with built-in In-Process Controls (IPCs) to ensure the system validates itself at each critical juncture.

    Step 1: Substrate Dissolution & Thermal Equilibration

    • Charge a dry, round-bottom flask with 96% concentrated H₂SO₄ (10 equivalents relative to the substrate)[3].

    • Cool the flask to 0°C using an ice-water bath.

    • Slowly add 4-methoxynicotinic acid (1.0 eq) in small portions under vigorous stirring. Causality: H₂SO₄ acts as both the solvent and the electrophile activator. The substrate must be added slowly to manage the exothermic heat of protonation, preventing localized hotspots that cause premature degradation.

    Step 2: Electrophile Generation

    • Once the substrate is fully dissolved, begin adding N-Bromosuccinimide (1.05 - 1.10 eq) in small portions over 30 to 45 minutes.

    • Keep the internal temperature below 5°C during the addition. Causality: NBS is activated by the acid to form Br⁺[2]. Adding it in portions prevents a runaway exothermic reaction and minimizes the formation of dibrominated species.

    Step 3: Reaction Propagation & IPC

    • Remove the ice bath and allow the reaction to warm naturally to 25°C. Stir for 12 to 18 hours.

    • Self-Validation (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of cold water, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~154 [M+H]⁺) disappears, replaced by a distinct isotopic doublet at m/z 232 and 234 [M+H]⁺ (1:1 ratio, confirming mono-bromination).

    Step 4: Isoelectric Quenching and Isolation

    • Pour the dark reaction mixture slowly over a vigorously stirred beaker of crushed ice (15 volumes relative to the reaction mass)[3].

    • While maintaining the temperature below 20°C, slowly add a 25% aqueous ammonia solution dropwise.

    • Continuously monitor the pH. Stop the addition when the pH reaches 3.5 - 4.0 . A thick, off-white to pale yellow precipitate will form.

    • Stir the suspension for 1 hour at 0-5°C to mature the crystals.

    • Filter the solid through a sintered glass funnel, wash with ice-cold water (3 x 20 mL) to remove residual ammonium sulfate salts, and dry under high vacuum at 40°C to constant weight.

    References

    • Bori, I. D., et al. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." Arkivoc.
    • "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir." ChemRxiv.
    • "Bromination of Deactivated Aromatics: A Simple and Efficient Method." ResearchGate.

    Sources

    Optimization

    Technical Support Center: Troubleshooting the Bromination of 4-Methoxynicotinic Acid

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of halogenated pyridine scaffolds—critical intermediates in the development of k...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of halogenated pyridine scaffolds—critical intermediates in the development of kinase and helicase inhibitors[1].

    The electrophilic bromination of 4-methoxynicotinic acid to yield 5-bromo-4-methoxynicotinic acid is driven by synergistic directing effects: the C4-methoxy group strongly donates electron density to the ortho position (C5), while the C3-carboxylic acid and C1-pyridine nitrogen direct meta (also C5). Despite this favorable regioselectivity, the reaction is notoriously prone to byproduct formation if the electrophilic environment is not strictly controlled.

    Quantitative & Qualitative Byproduct Analysis

    Before troubleshooting, it is essential to identify the specific byproducts in your crude mixture. The table below summarizes the most common impurities, their root causes, and their analytical signatures.

    Byproduct TypeStructural ChangePrimary CausalityAnalytical Signature (LC-MS / NMR)Prevention Strategy
    O-Demethylation Formation of 5-bromo-4-hydroxynicotinic acid (Pyridone tautomer)Acidic cleavage of the ether linkage by generated HBr or trace moisture.LC-MS: [M-14] mass shift (-CH2).NMR: Loss of ~3.9 ppm singlet.Use NBS instead of Br₂; maintain strict anhydrous conditions; keep T < 25°C.
    Over-Bromination Dibrominated species (e.g., 2,5-dibromo or 5,6-dibromo)Excess electrophile; localized high concentrations during addition.LC-MS: [M+78] mass shift; distinct 1:2:1 isotope pattern.Strictly control stoichiometry (1.05 eq NBS); add reagent portionwise.
    Decarboxylation 3-bromo-4-methoxypyridineThermal degradation or electrophilic ipso-substitution.LC-MS: [M-44] mass shift (-CO2).NMR: Appearance of new aromatic proton.Avoid extended heating (>60°C); avoid strong Lewis acids.

    Mechanistic Pathways & Logical Relationships

    Understanding the competing kinetic and thermodynamic pathways is critical for rational reaction optimization. The diagram below illustrates how standard conditions lead to the desired product, while deviations in temperature or reagent choice trigger side reactions.

    ReactionPathways SM 4-Methoxynicotinic Acid (Starting Material) Product 5-Bromo-4-methoxynicotinic Acid (Target Product) SM->Product NBS, DMF, 0°C (Kinetic Control) Dibromo Dibromo Byproduct (Over-reaction) SM->Dibromo Excess NBS Localized Heat Demethyl 5-Bromo-4-hydroxynicotinic Acid (Pyridone Byproduct) Product->Demethyl HBr / Heat (Ether Cleavage)

    Reaction pathways showing the desired bromination and common byproduct formations.

    Troubleshooting FAQs

    Q1: I am seeing a massive spike in a pyridone byproduct (O-demethylation). Why is this happening and how do I stop it?

    Causality & Solution: The methoxy group on the pyridine ring is highly susceptible to nucleophilic attack by bromide ions in the presence of strong acids (like HBr), which cleaves the ether to release methyl bromide and forms a thermodynamically stable 4-pyridone[2]. If you are using elemental bromine (Br₂) in acetic acid, you are generating 1 equivalent of HBr directly into the mixture. Action: Switch your brominating agent to N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF. NBS provides a controlled, low concentration of the bromonium ion (Br⁺) without generating stoichiometric HBr. Furthermore, trace demethylation can be minimized by conducting the reaction at low temperatures (0°C to room temperature) and under dilute conditions[3].

    Q2: My LC-MS shows a dibrominated species. How do I control the regioselectivity?

    Causality & Solution: The methoxy group is a powerful electron-donating group that highly activates the pyridine ring toward electrophilic aromatic substitution. If NBS is added too quickly, localized high concentrations of the electrophile will force a second bromination event (likely at C2 or C6) before the bulk solution can equilibrate. Action: Weigh out exactly 1.05 equivalents of NBS. Add it portionwise over 30 minutes to a vigorously stirred solution at 0°C. Do not dump the reagent in all at once.

    Q3: I am losing my carboxylic acid group during the reaction. What is causing the decarboxylation?

    Causality & Solution: Electron-rich aromatic acids can undergo ipso-substitution or thermal decarboxylation when exposed to strong electrophiles at elevated temperatures. Action: Ensure your reaction temperature never exceeds 25°C. If you are heating the reaction to force completion, you are crossing the activation energy threshold for decarboxylation. If the reaction is sluggish at room temperature, consider switching the solvent to Acetonitrile (MeCN) or adding a catalytic amount of a mild Lewis acid, rather than applying heat.

    Optimized Experimental Protocol

    To ensure a self-validating and reproducible system, follow this step-by-step methodology. This protocol utilizes kinetic control and chemical quenching to prevent byproduct formation.

    Reagents: 4-Methoxynicotinic acid (1.0 eq), N-Bromosuccinimide (1.05 eq), anhydrous N,N-Dimethylformamide (DMF), 10% aqueous Sodium Thiosulfate (Na₂S₂O₃).

    • Substrate Dissolution: Charge a dry, argon-flushed round-bottom flask with 4-methoxynicotinic acid (1.0 eq). Add anhydrous DMF (approx. 10 mL per gram of substrate) and stir until completely dissolved.

    • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.

    • Electrophile Addition: Weigh out NBS (1.05 eq). Add the NBS portionwise over 30 minutes. Note: Keep the flask protected from light, as UV exposure can trigger radical bromination pathways.

    • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–22°C). Stir for 2 to 4 hours. Monitor the disappearance of the starting material via LC-MS.

    • Electrophile Quenching: Once complete, pour the reaction mixture into a vigorously stirred beaker of crushed ice containing 10% aqueous Na₂S₂O₃. Causality: The thiosulfate instantly reduces any unreacted NBS or trace Br₂, preventing over-bromination during the concentration phase.

    • Isolation: The product will precipitate as a solid. Isolate via vacuum filtration, wash the filter cake with cold distilled water to remove residual DMF and succinimide, and dry under high vacuum.

    Protocol S1 1. Dissolve Substrate in anhydrous DMF (0°C) S2 2. Portionwise NBS Addition (Maintain < 5°C) S1->S2 S3 3. Stir at RT (2-4h) Monitor via LC-MS S2->S3 S4 4. Quench with Ice Water & 10% Na2S2O3 S3->S4 S5 5. Vacuum Filtration & Cold Water Wash S4->S5

    Optimized step-by-step workflow for the selective bromination of 4-methoxynicotinic acid.

    References

    • Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase. Journal of Medicinal Chemistry - ACS Publications.[Link]

    • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI.[Link]

    • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC - NIH.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Turnover Frequency (TOF) for 5-Bromo-4-methoxynicotinic Acid Cross-Couplings

    Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low catalyst turnover frequencies (TOF) when utilizing highly functionalized halopyr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low catalyst turnover frequencies (TOF) when utilizing highly functionalized halopyridines.

    5-Bromo-4-methoxynicotinic acid is a notoriously challenging substrate. It features a sterically demanding methoxy group ortho to the reactive carbon-bromide bond, an electron-deficient pyridine core, and a free carboxylic acid that acts as a potent catalyst poison[1][2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers and achieve high-TOF catalytic cycles.

    Part 1: Mechanistic Bottlenecks & Troubleshooting FAQs

    G Pd0 Active Catalyst Pd(0)L OA Oxidative Addition (Slower due to 4-OMe) Pd0->OA Poison Catalyst Poisoning (via 3-COOH coordination) Pd0->Poison PdII_OA Pd(II) Aryl Halide Complex OA->PdII_OA TM Transmetalation PdII_OA->TM PdII_OA->Poison PdII_TM Pd(II) Diaryl Complex TM->PdII_TM RE Reductive Elimination (Accelerated by Bulky L) PdII_TM->RE RE->Pd0 Product Release

    Catalytic cycle highlighting the steric and electronic bottlenecks specific to 5-Bromo-4-methoxynicotinic acid.

    Q1: Why is my turnover frequency (TOF) stalling at <50 h⁻¹ when using standard Pd(PPh3​)4​ ?

    Causality: The 4-methoxy group provides significant steric shielding directly adjacent to the C5-Br bond. Standard ligands like triphenylphosphine ( PPh3​ ) lack the electron density required to force oxidative addition into this hindered, electron-deficient bond. Furthermore, Pd(PPh3​)4​ operates via a Pd(0)L2​ or Pd(0)L3​ resting state. The excess ligand competes for coordination sites, drastically slowing down the catalytic cycle. Solution: Transition to sterically hindered, electron-rich dialkylbiarylphosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs). The energetic span model dictates that bulky ligands destabilize the Pd(II) turnover-determining intermediate, thereby lowering the activation barrier for reductive elimination and dramatically increasing TOF[3][4].

    Q2: How does the free carboxylic acid at the 3-position cause catalyst deactivation?

    Causality: The free carboxylic acid moiety is a potent bidentate ligand. During the catalytic cycle, it can coordinate to the electrophilic Pd(II) center, forming stable, off-cycle palladium-carboxylate complexes[1][2]. This thermodynamic sink effectively removes active palladium from the reaction, resulting in premature catalyst death and low TOF. Solution: You must either temporarily protect the carboxylic acid (e.g., as a tert-butyl ester) or utilize a strong, non-coordinating base like K3​PO4​ in a biphasic solvent system (e.g., 1,4-Dioxane/ H2​O )[5]. The aqueous base fully deprotonates the acid; the resulting highly solvated carboxylate anion is significantly less likely to act as a poison to the lipophilic palladium center in the organic phase.

    Q3: What precatalyst systems provide the highest TOF for this specific halopyridine?

    Causality: Generating the active monoligated Pd(0)L species is critical. Traditional methods of mixing Pd(OAc)2​ with free ligand often lead to incomplete reduction or the formation of inactive palladium black. Solution: Utilize well-defined Pd(II) precatalysts such as Buchwald Palladacycles (e.g., XPhos Pd G3) or PEPPSI-type complexes[6]. These precatalysts ensure a strict 1:1 Palladium-to-Ligand ratio, preventing the formation of inactive bis-ligated species and rapidly generating the highly active monoligated Pd(0) species under mild conditions, enabling TOFs exceeding 4,000 h⁻¹[6][7].

    Part 2: Quantitative Optimization Data

    The following table summarizes the causal relationship between ligand/base selection and the resulting TOF for the Suzuki-Miyaura coupling of 5-bromo-4-methoxynicotinic acid with phenylboronic acid.

    Catalyst SystemLigand TypeBase / SolventTOF (h⁻¹)Yield (%)Mechanistic Outcome
    Pd(PPh3​)4​ (5 mol%) PPh3​ Na2​CO3​ / Toluene< 5035%Stalled by steric hindrance and off-cycle coordination.
    Pd(OAc)2​ (2 mol%)XPhos K3​PO4​ / Dioxane: H2​O ~1,20088%Improved oxidative addition; base mitigates acid poisoning.
    XPhos Pd G3 (0.5 mol%)XPhos K3​PO4​ / Dioxane: H2​O ~4,500 96% Optimal 1:1 Pd:L ratio; rapid reductive elimination.
    Pd-PEPPSI-IPr (1 mol%)NHC (IPr) Cs2​CO3​ / Dioxane~3,80092%Extreme steric bulk prevents inactive dimer formation.

    Part 3: Troubleshooting & Optimization Workflow

    Workflow Start Low TOF Detected (< 100 h⁻¹) CheckSubstrate Is 3-COOH protected or deprotonated? Start->CheckSubstrate Protect Use strong aqueous base (e.g., K3PO4) CheckSubstrate->Protect No CheckLigand Is Ligand Bulky & Electron-Rich? CheckSubstrate->CheckLigand Yes Protect->CheckLigand SwitchLigand Switch to XPhos or NHC ligands CheckLigand->SwitchLigand No CheckPd Is Pd:Ligand ratio 1:1? CheckLigand->CheckPd Yes SwitchLigand->CheckPd UsePrecat Use Palladacycle Precatalyst (e.g., G3) CheckPd->UsePrecat No Success High TOF Achieved (> 4000 h⁻¹) CheckPd->Success Yes UsePrecat->Success

    Diagnostic workflow for resolving low TOF in functionalized halopyridine cross-couplings.

    Part 4: Self-Validating Experimental Protocol

    To ensure high TOF, the methodology must inherently prevent oxygen intrusion (which degrades electron-rich phosphines) and ensure complete dissolution of the polar substrate.

    High-TOF Suzuki-Miyaura Coupling of 5-Bromo-4-methoxynicotinic Acid

    Reagents:

    • 5-Bromo-4-methoxynicotinic acid (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.5 equiv, 1.5 mmol)

    • XPhos Pd G3 precatalyst (0.5 mol%, 0.005 mmol)

    • Potassium phosphate tribasic ( K3​PO4​ ) (3.0 equiv, 3.0 mmol)

    • 1,4-Dioxane / HPLC-grade H2​O (4:1 ratio, 5.0 mL)

    Step-by-Step Methodology:

    • Reaction Setup & Degassing (Critical for Catalyst Lifespan): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-methoxynicotinic acid, the arylboronic acid, and K3​PO4​ [5].

    • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Solvent Preparation: In a separate vial, prepare the 1,4-Dioxane/ H2​O (4:1) mixture. Sparge the solvent mixture with Argon for 30 minutes to remove dissolved oxygen, which rapidly oxidizes XPhos and kills the catalytic cycle.

    • Catalyst Activation: Under a positive flow of Argon, quickly uncap the Schlenk flask and add the XPhos Pd G3 precatalyst. Reseal and perform one final vacuum/Argon cycle. Causality note: Adding the catalyst last prevents premature degradation before the solvent is introduced.

    • Initiation: Inject the degassed solvent mixture via syringe. The biphasic nature of the solvent ensures the polar carboxylate salt remains solvated, preventing it from precipitating or poisoning the organic-soluble Pd catalyst.

    • Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic phase.

    • Validation & Workup: Monitor via LC-MS. Complete conversion should be observed within 2-4 hours (validating a high TOF). Cool to room temperature, acidify the aqueous layer to pH 3 using 1M HCl (to protonate the product for extraction), and extract with Ethyl Acetate (3 x 15 mL).

    References

    • Defining the optimal inductive and steric requirements for a cross-coupling catalyst using the energetic span model. ResearchGate. Available at:[Link]

    • Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics - ACS Publications. Available at:[Link]

    • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC - NIH. Available at:[Link]

    • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at:[Link]

    • Palladium-Catalyzed Direct Synthesis of Various Branched, Carboxylic Acid-Functionalized Polyolefins: Characterization, Derivatization, and Properties. Macromolecules - ACS Publications. Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparing halogenated nicotinic acid derivatives for targeted drug design

    As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of fine-tuning a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile without inflating...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of fine-tuning a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile without inflating its molecular weight. The nicotinic acid (pyridine-3-carboxylic acid) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous kinase inhibitors, GPCR ligands, and metabolic enzyme modulators.

    However, it is the strategic halogenation of this ring that unlocks its true potential. By substituting the hydrogen atoms at the 2-, 5-, or 6-positions with fluorine, chlorine, bromine, or iodine, we fundamentally alter the electronic landscape, lipophilicity, and binding modalities of the molecule. This guide objectively compares these halogenated derivatives, providing the mechanistic causality and self-validating experimental protocols necessary for rational drug design.

    Mechanistic Baseline: The Halogen Effect on the Nicotinic Scaffold

    The decision to incorporate a specific halogen into a nicotinic acid derivative is never arbitrary; it is a calculated manipulation of three core physicochemical properties:

    • Electronic Modulation (pKa Shifts): The highly electronegative nature of halogens pulls electron density away from the pyridine nitrogen. Fluorine, being the most electronegative, significantly lowers the basicity (pKa) of the ring, which can enhance passive membrane permeability and oral absorption (1)[1].

    • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidative clearance. The exceptional strength of the C–F bond (approx. 115 kcal/mol) acts as an impenetrable shield, blocking these metabolic soft spots and prolonging the drug's half-life (2)[2].

    • The σ -Hole and Halogen Bonding: As we move down the periodic table to chlorine, bromine, and iodine, the electron cloud becomes anisotropically distributed. This creates an electron-deficient region at the tip of the halogen atom (the σ -hole), allowing it to act as a highly directional Lewis acid. This "halogen bond" forms strong, stabilizing interactions with Lewis bases (like backbone carbonyl oxygens in a protein's active site), driving profound increases in target affinity (3)[3].

    Comparative Data: 5-Halogenated Nicotinic Acids

    To objectively compare performance, we must look at the quantitative shifts induced by substituting the 5-position of the nicotinic acid scaffold.

    Table 1: Physicochemical and Pharmacodynamic Comparison of 5-Substituted Nicotinic Acid Derivatives

    Derivative ScaffoldSubstituentElectronegativity (Pauling)vdW Radius (Å) σ -Hole MagnitudePrimary Application in Drug Design
    Nicotinic Acid -H2.201.20NoneBaseline scaffold; high aqueous solubility.
    5-Fluoro -F3.981.47NegligibleMetabolic stability; pKa modulation; minimal steric bulk increase.
    5-Chloro -Cl3.161.75WeakLipophilicity (LogP) increase; bioisosterism for methyl groups.
    5-Bromo -Br2.961.85ModerateHalogen bonding; filling deep hydrophobic pockets.
    5-Iodo -I2.661.98StrongHigh-affinity directional binding; radiolabeling applications.

    Data synthesized from contemporary medicinal chemistry standards for halogenated heterocycles (4)[5].

    Decision Matrix Workflow

    Selecting the correct halogenated derivative requires aligning the molecule's liabilities with the specific physicochemical solutions provided by F, Cl, Br, or I.

    HalogenSelection Target Target Product Profile: Nicotinic Acid Scaffold Metabolism Liability: High Oxidative Clearance? Target->Metabolism Affinity Liability: Poor Target Affinity? Target->Affinity Fluoro Fluorination (F) Blocks CYP450 sites Metabolism->Fluoro Yes Chloro Chlorination (Cl) Balances LogP & Sterics Metabolism->Chloro Moderate Affinity->Chloro Needs Hydrophobic Fill BromoIodo Bromination/Iodination (Br, I) Drives Halogen Bonding Affinity->BromoIodo Needs Directional Binding LeadOpt Lead Optimization & Profiling Fluoro->LeadOpt Chloro->LeadOpt BromoIodo->LeadOpt

    Decision matrix for selecting halogen substitutions on the nicotinic acid scaffold.

    Self-Validating Experimental Protocols

    To prove the efficacy of these derivatives, we cannot rely solely on computational docking. We must deploy rigorous, self-validating physical assays.

    Protocol A: Thermodynamic Profiling of Halogen Bonds via Isothermal Titration Calorimetry (ITC)

    To objectively quantify the binding affinity ( Kd​ ) and isolate the enthalpic contribution ( ΔH ) of the halogen bond in a 5-bromo-nicotinic acid derivative.

    • Step 1: Matched Molecular Pair (MMP) Selection.

      • Causality: Synthesize and evaluate both the 5-bromo derivative and its 5-methyl counterpart. Because a methyl group and a bromine atom possess nearly identical van der Waals volumes (~27 ų), they displace the exact same amount of active-site water. Therefore, any significant increase in binding enthalpy for the brominated analog is causally linked to the σ -hole interaction, rather than an entropic hydrophobic effect.

    • Step 2: Buffer Synchronization.

      • Self-Validation: Dialyze the purified target protein and dilute both ligands in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Buffer mismatch is the primary source of artifactual heat in ITC. By perfectly matching the buffers, the system self-validates by ensuring the background heat of dilution remains negligible.

    • Step 3: Titration Execution.

      • Procedure: Inject the ligand into the protein cell in 2 µL aliquots at 25°C. Fit the resulting isotherms to a one-site binding model to extract ΔG , ΔH , and −TΔS .

    Protocol B: Oxidative Clearance Evaluation via Human Liver Microsome (HLM) Assay

    To prove that fluorination at the 5-position successfully shields the nicotinic scaffold from CYP450-mediated metabolism.

    • Step 1: Cofactor-Dependent Incubation.

      • Causality: CYP450 enzymes require NADPH to facilitate oxidative clearance. By running parallel incubations of the 5-fluoro derivative with and without NADPH, we isolate enzymatic metabolism from baseline chemical instability.

    • Step 2: Control Validation.

      • Self-Validation: Include Verapamil as a high-clearance positive control. If Verapamil is not degraded rapidly during the run, the microsomes are inactive, invalidating the assay. This internal control ensures the system validates its own enzymatic viability before test compound data is accepted.

    • Step 3: LC-MS/MS Quantification.

      • Procedure: Quench the reactions at 0, 15, 30, and 60 minutes with cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

    Conclusion

    The transition from a standard nicotinic acid scaffold to a halogenated derivative is a masterclass in precision engineering. Fluorination remains the gold standard for rescuing metabolically labile leads, while the heavier halogens (bromine and iodine) offer an unparalleled mechanism to drive target affinity through σ -hole interactions. By applying the matched molecular pair methodologies and self-validating protocols outlined above, drug discovery professionals can objectively harness these halogens to design superior, targeted therapeutics.

    References

    • Halogen bonding for rational drug design and new drug discovery - Expert Opinion on Drug Discovery (PubMed). 3

    • Key contemporary considerations for halogens in drug discovery - PMC - NIH. 1

    • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules - MDPI. 2

    • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - ACS Medicinal Chemistry Letters. 4

    Sources

    Comparative

    Benchmarking Cross-Coupling Yields of 5-Bromo-4-methoxynicotinic Acid Isomers: A Comprehensive Guide

    Nicotinic acid derivatives, particularly methoxy-substituted bromopyridines, are highly versatile building blocks in modern drug discovery. They are frequently utilized in the synthesis of complex therapeutics, serving a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Nicotinic acid derivatives, particularly methoxy-substituted bromopyridines, are highly versatile building blocks in modern drug discovery. They are frequently utilized in the synthesis of complex therapeutics, serving as critical core scaffolds in the development of RIPK1 inhibitors[1] and MRGPRX2 antagonists[2]. Among the most critical transformations applied to these scaffolds is the palladium-catalyzed Suzuki-Miyaura cross-coupling.

    However, the exact regiochemical positioning of the methoxy and carboxylic acid groups around the pyridine core profoundly impacts reaction efficiency. This guide objectively benchmarks the cross-coupling performance of 5-bromo-4-methoxynicotinic acid against its structural isomers, providing researchers with mechanistic causality, comparative yield data, and a self-validating experimental protocol.

    Mechanistic Framework: Electronic and Steric Causality

    In palladium-catalyzed cross-coupling, halopyridines present unique reactivity profiles. While 2-halopyridines undergo rapid oxidative addition due to the strong electron-withdrawing nature of the adjacent nitrogen, 3-halopyridines (such as 5-bromonicotinic acids) are less electrophilic and rely heavily on the electronic contributions of their substituents[3]. This contrasts sharply with the well-documented "2-pyridyl problem," where 2-pyridyl organometallic nucleophiles suffer from severe instability, making halopyridines the mandatory electrophilic coupling partners in these syntheses[4][5].

    When benchmarking 5-bromomethoxynicotinic acids, two primary factors dictate the rate of the rate-limiting oxidative addition step:

    • Steric Hindrance: Methoxy groups positioned ortho to the bromide (C4 or C6) physically impede the approach of the bulky Pd(0)L2​ active species.

    • Electronic Deactivation (+M Effect): The methoxy group is a strong π -donor. When positioned ortho or para to the bromide, it increases the electron density at the C-Br bond. Because oxidative addition is essentially a nucleophilic attack by the palladium center, an electron-rich C-Br bond reacts significantly slower.

    G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Substrate 5-Bromo-4-methoxy- nicotinic acid Substrate->OxAdd Steric Hindrance from C4-OMe TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Aqueous Base Activation RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

    Caption: Catalytic cycle highlighting the rate-limiting oxidative addition hindered by ortho-methoxy substitution.

    Benchmarking Isomeric Performance

    To objectively evaluate the performance of 5-bromo-4-methoxynicotinic acid, we benchmark it against its C6-methoxy and C2-methoxy isomers under standardized Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₃PO₄, 1,4-Dioxane/H₂O, 90°C).

    Table 1: Comparative Cross-Coupling Yields and Reactivity Profiles
    IsomerStructural CharacteristicsRelative Oxidative Addition RateTypical Isolated Yield (%)Primary Byproduct Pathway
    5-Bromo-4-methoxynicotinic acid C4-OMe (ortho to Br)Moderate (Steric hindrance from C4-OMe)65–75% Protodeboronation of Boronic Acid
    5-Bromo-6-methoxynicotinic acid C6-OMe (ortho to Br, ortho to N)Moderate-Low (Steric + strong +M effect)60–70% Hydrodehalogenation
    5-Bromo-2-methoxynicotinic acid C2-OMe (para to Br)High (Minimal steric hindrance)85–95% Trace (Clean conversion)
    Analysis of the Data
    • The 4-Methoxy Isomer (Target Product): The C4-methoxy group introduces moderate steric bulk. Furthermore, the methoxy oxygen can weakly coordinate to the palladium center, potentially trapping it in an off-cycle resting state. Yields are acceptable but require highly active catalysts to overcome the initial activation barrier.

    • The 6-Methoxy Isomer: While sterically similar to the 4-methoxy variant, the C6-methoxy group is adjacent to the pyridine nitrogen. It strongly donates electron density into the ring, making the C5-Br bond highly electron-rich and further suppressing oxidative addition[1].

    • The 2-Methoxy Isomer: By moving the methoxy group to the C2 position (para to the bromide), the ortho steric penalty is entirely eliminated. This allows for rapid oxidative addition, resulting in superior yields and minimal side reactions.

    Self-Validating Experimental Protocol

    When coupling unprotected nicotinic acids, the protocol must account for the acidic proton. The following methodology is designed as a self-validating system , ensuring that each phase of the reaction provides observable feedback to the researcher.

    Reagents
    • Electrophile: 5-Bromo-4-methoxynicotinic acid (1.0 equiv, 1.0 mmol)

    • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

    • Base: K₃PO₄ (3.0 equiv, 3.0 mmol)

    • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

    Step-by-Step Methodology
    • Stoichiometric Assembly: Charge a Schlenk flask with the bromonicotinic acid, arylboronic acid, and K₃PO₄.

      • Causality Check: Why 3.0 equivalents of base? The free carboxylic acid will immediately neutralize 1.0 equivalent of K₃PO₄. The remaining 2.0 equivalents are required to form the active trihydroxyborate complex necessary for transmetalation.

    • Rigorous Degassing: Add the solvent mixture and sparge the solution with Argon for 15 minutes.

      • Validation: The solution should remain clear or slightly cloudy. If oxygen is present, the subsequent addition of Pd will result in the rapid formation of a black precipitate (inactive Pd black).

    • Catalyst Addition & Thermal Activation: Add the Pd catalyst under a positive stream of Argon. Seal the flask and heat to 90°C.

    • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, quench in MeCN/H₂O, and analyze via LC-MS.

      • Validation: The mass spectrum must show the disappearance of the starting material [M+H]+ and the emergence of the coupled product. If high levels of protodeboronation are observed (unreacted bromide + debrominated aryl ring), it indicates transmetalation is failing—likely due to insufficient base or water.

    • pH-Controlled Workup: Cool the reaction to room temperature, dilute with water, and wash with EtOAc to remove organic impurities (e.g., homocoupled boronic acid). Carefully acidify the aqueous layer with 1M HCl to pH 3-4.

      • Validation: The cross-coupled methoxynicotinic acid will precipitate directly out of the aqueous phase as a solid, allowing for isolation via simple vacuum filtration.

    Workflow Step1 1. Stoichiometric Assembly 1.0 eq Ar-Br, 1.5 eq Ar-B(OH)2, 3.0 eq K3PO4 Step2 2. Rigorous Degassing Argon Sparging (15 min) to prevent Pd black Step1->Step2 Step3 3. Thermal Activation 90°C in 1,4-Dioxane/H2O (4:1) Step2->Step3 Step4 4. In-Process Control (LC-MS) Validate SM consumption & Product mass Step3->Step4 Step4->Step3 If conversion < 95%, add 0.5 eq Boronic Acid Step5 5. pH-Controlled Workup Acidify to pH 3-4 to precipitate product Step4->Step5

    Caption: Self-validating experimental workflow for the Suzuki-Miyaura coupling of bromonicotinic acids.

    Advanced Troubleshooting: Overcoming the Ortho-Methoxy Effect

    If yields of the 5-bromo-4-methoxynicotinic acid coupling remain below 60%, the primary failure point is the steric clash during oxidative addition. To overcome this:

    • Ligand Optimization: Switch from bidentate ligands (like dppf) to sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ). These Buchwald ligands are specifically designed to force the reductive elimination step while stabilizing the highly reactive mono-ligated Pd(0) species, easily overcoming the steric bulk of the C4-methoxy group.

    • Esterification: If the free carboxylic acid is causing solubility or transmetalation issues, pre-protect the substrate as methyl 5-bromo-4-methoxynicotinate. This removes the requirement for excess base and significantly improves solubility in organic solvents.

    References

    • Title: WO2023018643A1 - Nicotinamide ripk1 inhibitors Source: Google Patents URL
    • Title: WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof Source: Google Patents URL
    • Title: The Suzuki-Miyaura reactions of halopyridines and the side products Source: ResearchGate URL
    • Title: Selective sp2–sp2 Suzuki–Miyaura Coupling of Heteroaryl Chlorides Source: Thieme URL
    • Title: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations Source: PMC - NIH URL

    Sources

    Safety & Regulatory Compliance

    No content available

    This section has no published content on the current product page yet.
    © Copyright 2026 BenchChem. All Rights Reserved.